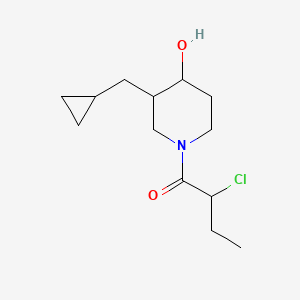
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one, also known as 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C10H18ClNO2, and is a cyclopropylmethyl derivative of the piperidine class. This compound has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Parabens
Parabens, chemically related to the compound , are widely used as preservatives in various products. Research highlights their ubiquity in aquatic environments, where they are considered emerging contaminants. Despite wastewater treatments that efficiently remove parabens, these compounds persist in surface waters and sediments, primarily due to ongoing consumption and disposal of paraben-containing products. Their presence in the environment raises concerns about their potential endocrine-disrupting effects, although the health implications remain contentious. The environmental persistence of parabens, evidenced by their detection in various water bodies, underscores the need for further investigation into their ecological impact and the development of more sustainable alternatives in product preservation (Haman, Dauchy, Rosin, & Munoz, 2015).
Decomposition of Organic Compounds
Research on the decomposition of Methyl Tert-Butyl Ether (MTBE), another compound related to 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one, demonstrates the potential of using hydrogen in a cold plasma reactor for environmental remediation. This study reveals the feasibility of applying radio frequency plasma technology for the efficient breakdown of MTBE, a common gasoline additive, suggesting a novel method for mitigating pollution from such organic compounds. The findings offer insights into developing advanced environmental technologies for cleaner and safer water and air (Hsieh, Tsai, Chang, & Tsao, 2011).
Pharmacological Insights from DuP 753
DuP 753, a compound structurally similar to 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one, has been studied for its in vivo pharmacological properties. It demonstrates selective and competitive inhibition of the pressor response to angiotensin II in animal models, indicating its potential as a therapeutic agent in hypertension management. This research provides valuable pharmacological insights that could inform the development of new medications for cardiovascular diseases (Wong, Price, Chiu, Duncia, Carini, Wexler, Johnson, & Timmermans, 1991).
Ethylene Inhibition in Agriculture
The application of 1-Methylcyclopropene (1-MCP), a compound related to the one in focus, has revolutionized post-harvest management of fruits and vegetables by inhibiting ethylene, a ripening hormone. This technology allows for extended storage life and improved quality of agricultural produce, offering significant benefits to the food industry. The widespread adoption of 1-MCP, particularly in apple storage, highlights its commercial viability and the potential for broader application across various fruits and vegetables to meet consumer demand for fresh produce year-round (Blankenship & Dole, 2003).
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)13(17)15-6-5-12(16)10(8-15)7-9-3-4-9/h9-12,16H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTOQCPNMIMANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C(C1)CC2CC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1477183.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)
![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)
![5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477186.png)
![5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477187.png)
![3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477188.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477191.png)
![5-(2-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477193.png)
![6-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine](/img/structure/B1477196.png)
![Piperidin-4-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477197.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477200.png)
![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile](/img/structure/B1477201.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477202.png)